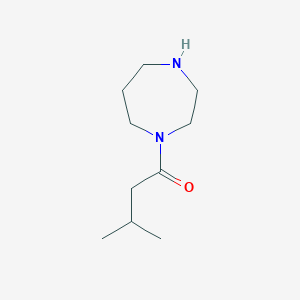

1-(1,4-二氮杂环-1-基)-3-甲基丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one” seems to be a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing nitrogen .

Synthesis Analysis

While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketones .

科学研究应用

催化和合成

衍生自苯二氮杂卓的钯环已评估其作为细胞毒性剂和组织蛋白酶 B 抑制剂的体外活性,证明了组织蛋白酶 B 抑制和细胞毒性之间的相关性。这表明它们在癌症治疗研究中的潜在用途 (Spencer 等,2009)。

药物化学

1,3-二氮杂卓,与 1,4-二氮杂卓相关的支架,由于存在于多种生物活性化合物中,包括天然产物和 FDA 批准的药物,已被确定为药物发现中的特权结构。这突出了二氮杂卓衍生物在开发新治疗剂中的潜力 (Malki、Martínez 和 Masurier,2021)。

生物活性

从对映体纯氨基酸开始合成 1,2,4-三取代的 1,4-二氮杂卓,导致具有高 σ1 受体亲和力和选择性的化合物。这表明 1,4-二氮杂卓结构在开发针对受体靶向疗法的配体中的重要性 (Fanter 等,2018)。

药物设计和治疗

一系列新型含二氮杂卓的化合物已被合成并表征,以了解其对结核分枝杆菌的抗结核活性。这项研究证明了二氮杂卓在解决传染病和进一步药物开发中的作用 (Naidu 等,2016)。

材料科学

Fe3O4/SiO2 纳米粒子已被用作有效且可磁性回收的纳米催化剂,用于二氮杂卓的一锅多组分合成,展示了二氮杂卓化学与纳米技术相结合以实现合成进步 (Maleki,2012)。

作用机制

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, also known as Ripasudil, is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and increases flow facility .

Result of Action

The primary result of the action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is the reduction of intraocular pressure. This is achieved by increasing the outflow of aqueous humor from the eye, which is beneficial in the treatment of glaucoma and ocular hypertension .

Action Environment

The action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It is also important to note that the compound’s action can be affected by the physiological state of the patient, such as the presence of other diseases or conditions .

属性

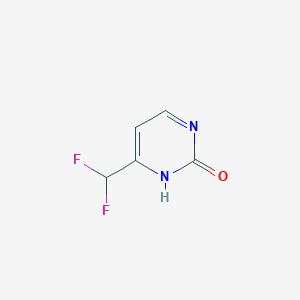

IUPAC Name |

1-(1,4-diazepan-1-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBLYKSUJSUQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)

![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)